molecular formula C12H19NO B14674849 2,6-Diethyl-N-(methoxymethyl)aniline CAS No. 39180-88-6

2,6-Diethyl-N-(methoxymethyl)aniline

Cat. No.: B14674849
CAS No.: 39180-88-6
M. Wt: 193.28 g/mol
InChI Key: QLHHMZDLAILAIS-UHFFFAOYSA-N
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Description

2,6-Diethyl-N-(methoxymethyl)aniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of two ethyl groups at the 2 and 6 positions of the aniline ring, and a methoxymethyl group attached to the nitrogen atom. This compound is of interest due to its various applications in chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethyl-N-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the alkylation of 2,6-diethylaniline with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or platinum on carbon can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethyl-N-(methoxymethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2,6-Diethyl-N-(methoxymethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diethyl-N-(methoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diethylaniline: Lacks the methoxymethyl group, making it less lipophilic.

    2,6-Dimethylaniline: Contains methyl groups instead of ethyl groups, affecting its reactivity and physical properties.

    2,6-Diethyl-N-(methoxymethyl)acetanilide: Contains an acetanilide group, altering its chemical behavior and applications.

Uniqueness

2,6-Diethyl-N-(methoxymethyl)aniline is unique due to the presence of both ethyl and methoxymethyl groups, which confer specific chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable intermediate in various chemical and industrial processes.

Properties

IUPAC Name

2,6-diethyl-N-(methoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-10-7-6-8-11(5-2)12(10)13-9-14-3/h6-8,13H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHHMZDLAILAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598803
Record name 2,6-Diethyl-N-(methoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39180-88-6
Record name 2,6-Diethyl-N-(methoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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